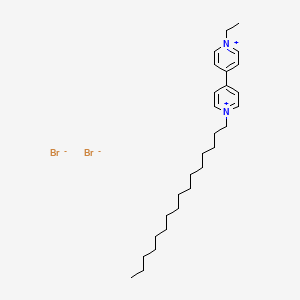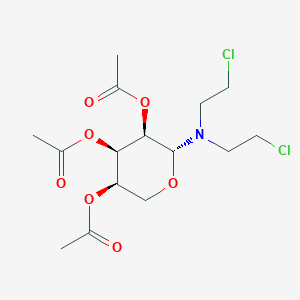
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- is a synthetic compound with the molecular formula C9H17Cl2NO4. It is a derivative of ribopyranose, a sugar molecule, and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribopyranose are protected using acetyl groups to form 2,3,4-O-tetraacetyl-ribopyranose.
Introduction of Bis(2-chloroethyl)amino Group: The protected ribopyranose is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group at the 1-deoxy position.
Deprotection: The final step involves the removal of the acetyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deacetylated Products: Hydrolysis of acetyl groups yields deacetylated ribopyranose derivatives.
科学研究应用
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- has several scientific research applications:
Medicinal Chemistry: The compound’s alkylating properties make it a potential candidate for anticancer drug development.
Biological Studies: It can be used to study the effects of alkylating agents on biological systems.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用机制
The mechanism of action of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic atoms such as nitrogen and oxygen in DNA, proteins, and other biomolecules. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death .
相似化合物的比较
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment.
Melphalan: Another alkylating agent with similar properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- is unique due to its ribopyranose backbone, which imparts different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents. The presence of acetyl groups also allows for controlled release and activation of the compound in biological systems .
属性
CAS 编号 |
74427-66-0 |
|---|---|
分子式 |
C15H23Cl2NO7 |
分子量 |
400.2 g/mol |
IUPAC 名称 |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[bis(2-chloroethyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C15H23Cl2NO7/c1-9(19)23-12-8-22-15(18(6-4-16)7-5-17)14(25-11(3)21)13(12)24-10(2)20/h12-15H,4-8H2,1-3H3/t12-,13-,14-,15-/m1/s1 |
InChI 键 |
HZJPZWOZELCNHN-KBUPBQIOSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)N(CCCl)CCCl |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


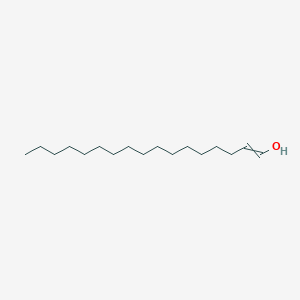
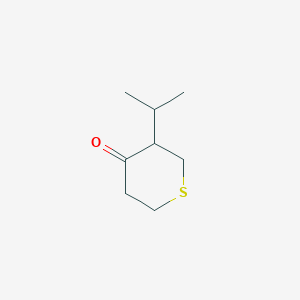
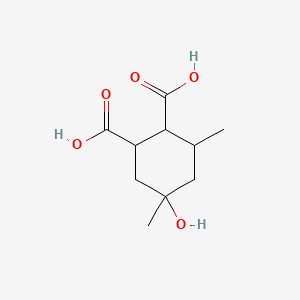
![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
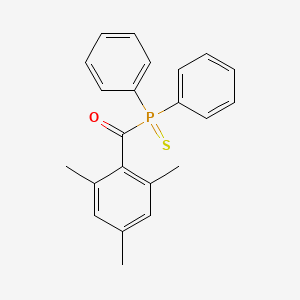
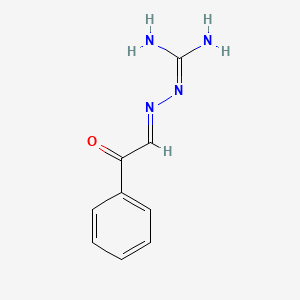
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
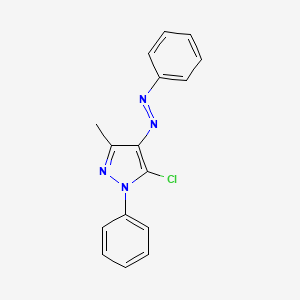

![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
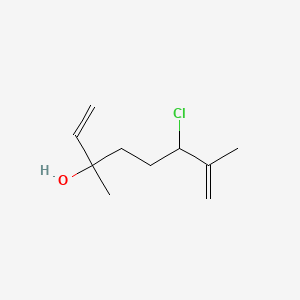
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
